Benanomicin B hydrochloride

Description

Origin and Classification of Benanomicin B Hydrochloride

Benanomicin B is a naturally occurring metabolite isolated from microorganisms. caymanchem.com It was originally discovered and isolated from the culture broth of an actinomycete strain designated MH193-16F4. nih.govgoogle.com Organisms of this type, specifically from the genera Actinomadura and Actinomyces, are known producers of this compound. caymanchem.comnih.gov

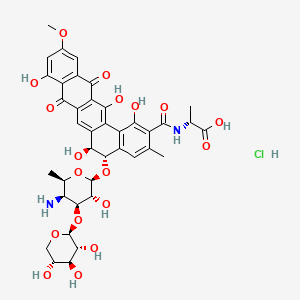

Chemically, this compound is classified as a member of the anthracycline or angucycline family of antibiotics. ontosight.aiontosight.ai Its structure is characterized by a complex polycyclic aromatic backbone of benzo[a]naphthacene. ontosight.aiontosight.ai This core is glycosidically linked to a disaccharide unit, which in turn is attached to a D-alanine amino acid derivative. ontosight.ainih.gov This intricate assembly, derived biosynthetically from a dodecaketide, methionine, and alanine, places it within the broader category of polyketides. nih.govnih.gov The compound is also known by other names in scientific literature, including Pradimicin C and Antibiotic BU-3608C. caymanchem.comnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C39H42N2O18nih.gov |

| Molecular Weight | 826.8 g/mol nih.gov |

| Class | Anthracycline / Angucycline Antibiotic ontosight.aiontosight.ai |

| Synonyms | Pradimicin C, BU-3608C caymanchem.comnih.gov |

| Origin | Bacterium/Actinomadura sp. caymanchem.comnih.gov |

Significance in Natural Product and Medicinal Chemistry Research

The significance of this compound in research is twofold, spanning the disciplines of natural product chemistry and medicinal chemistry.

In natural product chemistry, the compound represents a fascinating and complex molecular architecture. The study of its biosynthesis provides insight into the enzymatic pathways that microorganisms use to construct such elaborate structures from simple precursors like acetate (B1210297), methionine, and alanine. nih.gov The total synthesis of Benanomicin B and its analogs is a considerable challenge that drives innovation in synthetic organic chemistry methodologies. Furthermore, related compounds like Benanomicin A have been utilized as tools in glycobiology research for the purification of yeast mannan, highlighting the unique, lectin-like properties of this family of molecules that could be explored further. nih.gov

In medicinal chemistry, Benanomicin B is valued for its potent biological activities, which make it a lead compound for drug discovery. nih.gov It has demonstrated significant antifungal and antiviral properties in research settings. caymanchem.com Its mechanism of action, like other anthracyclines, is believed to involve the intercalation of DNA strands, a process that inhibits the synthesis of nucleic acids and can induce apoptosis (programmed cell death) in targeted cells. ontosight.aiontosight.ai This activity has been observed against a variety of pathogenic fungi and in the inhibition of the HIV-1 virus in cell-based assays. ontosight.aicaymanchem.com The unique structure and biological profile of Benanomicin B distinguish it from other known antibiotics, fueling research into its potential applications and the development of novel derivatives. google.com

| Activity Type | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibits growth (MIC = 1.56-50 µg/ml) | caymanchem.com |

| Antifungal | Aspergillus fumigatus | Inhibits growth | ontosight.ai |

| Antifungal | Cryptococcus neoformans | Inhibits growth (MIC = 1.56-50 µg/ml) | caymanchem.com |

| Antiviral | HIV-1 | Inhibits viral infection in MT-4 cells | caymanchem.com |

| Antimicrobial | Various Bacteria | Inhibits growth of bacteria such as Staphylococcus aureus | ontosight.ai |

| Mechanism of Action | Cellular Processes | Inhibition of DNA replication and transcription; DNA intercalation | ontosight.aiontosight.ai |

Structure

2D Structure

Properties

CAS No. |

116299-57-1 |

|---|---|

Molecular Formula |

C39H43ClN2O18 |

Molecular Weight |

863.2 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C39H42N2O18.ClH/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38;/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54);1H/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+;/m1./s1 |

InChI Key |

HMCCLOWXTHVZDD-GVWCPSFLSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N.Cl |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N.Cl |

Origin of Product |

United States |

Isolation and Natural Origin of Benanomicin B Hydrochloride

Microbial Sources and Fermentation

Benanomicin B is a secondary metabolite produced by an actinomycete, a group of Gram-positive bacteria known for their ability to produce a wide array of antibiotics ijcmas.comnih.gov.

Microbial Producer

The specific strain identified as the producer of benanomicins A and B is the actinomycete strain MH193-16F4 nih.gov. This strain was isolated in March 1984 from a soil sample collected on the premises of the Institute of Microbial Chemistry in Tokyo, Japan google.com. Further characterization identified the strain as belonging to the genus Actinomadura google.comnih.gov.

Table 1: Characteristics of Actinomadura sp. Strain MH193-16F4

| Characteristic | Description |

|---|---|

| Morphology | The strain forms branching vegetative hyphae and aerial mycelia. Spores are spherical (0.8-1.2 μm) with a smooth surface google.com. |

| Taxonomic Group | Actinomycete, Actinomadura sp. google.comnih.gov |

| Origin | Isolated from a soil sample in Tokyo, Japan google.com. |

Fermentation Process

The production of Benanomicin B is achieved through the aerobic fermentation of the Actinomadura sp. MH193-16F4 strain google.com. Fermentation is a metabolic process where microorganisms are cultured in a growth medium to produce a specific chemical product, such as an antibiotic lmu.edu.ng.

For Benanomicin B production, the MH193-16F4 strain is inoculated into a nutrient-rich medium. The specific components of the medium are those generally known to support the growth of actinomycetes google.com. The cultivation is carried out under aerobic conditions, meaning a supply of oxygen is necessary for the microorganism's growth and metabolic activity. During this process, Benanomicin B, along with its counterpart Benanomicin A, is primarily produced and accumulated in the culture broth google.com.

Extraction and Initial Purification Strategies

Following the fermentation process, a series of downstream processing steps are required to isolate and purify Benanomicin B from the complex mixture of the culture broth.

The initial step involves separating the microbial cells from the culture liquid, which contains the dissolved benanomicins. The target compounds are recovered from the culture filtrate nih.gov. Various purification techniques are then employed to isolate Benanomicin B from other metabolites and impurities.

Purification Techniques

Chromatography is a key technique used in the purification of benanomicins. High-Performance Liquid Chromatography (HPLC) has been utilized in the isolation of minor benanomicins from the same culture filtrate, indicating its utility for separating structurally similar compounds nih.gov. The general purification process for antibiotics from fermentation broths often involves a sequence of chromatographic methods to achieve high purity diaion.comwikipedia.org.

The final step in the preparation of the specified compound involves converting the isolated Benanomicin B into its hydrochloride salt. Benanomicins can form acid addition salts with pharmaceutically acceptable inorganic acids, such as hydrochloric acid (HCl) google.com. This is typically achieved by reacting the purified benanomicin base with hydrochloric acid, followed by a process like crystallization or precipitation to obtain the solid Benanomicin B hydrochloride epo.orggoogle.com.

Table 2: General Strategy for Isolation and Purification

| Step | Method | Purpose |

|---|---|---|

| 1. Separation | Filtration/Centrifugation | To separate the microbial biomass from the culture broth containing the product wikipedia.org. |

| 2. Extraction | Liquid-Liquid Extraction / Adsorption | To remove the crude product from the aqueous culture filtrate into a solvent or onto a solid support wikipedia.org. |

| 3. Initial Purification | Column Chromatography | To separate Benanomicin B from other major impurities and related benanomicins nih.govjustia.com. |

| 4. Fine Purification | High-Performance Liquid Chromatography (HPLC) | To achieve a high degree of purity by separating closely related molecules nih.gov. |

| 5. Salt Formation | Reaction with Hydrochloric Acid | To convert the purified Benanomicin B base into its more stable hydrochloride salt google.com. |

| 6. Final Product Recovery | Crystallization/Lyophilization | To obtain the final product as a solid, purified powder wikipedia.orgepo.org. |

Biosynthetic Pathways of Benanomicin B Hydrochloride

Elucidation of Biosynthetic Precursors

The fundamental building blocks of the benanomicin B molecule have been identified through feeding experiments using isotopically labeled compounds. These studies have revealed that the aglycone of benanomicin B is derived from three primary precursors: a dodecaketide, the amino acid L-methionine, and the amino acid L-alanine. nih.gov

The dodecaketide backbone is formed through the condensation of twelve two-carbon units, a process characteristic of type II polyketide synthases. Feeding experiments with ¹³C-labeled sodium acetate (B1210297) have confirmed the polyketide origin of the core structure. nih.gov The amino acid L-methionine serves as the donor of a methyl group, which is incorporated into the aglycone structure. Finally, L-alanine is incorporated to form the amino acid moiety attached to the aglycone.

Table 1: Primary Biosynthetic Precursors of Benanomicin B Aglycone

| Precursor | Contribution to Final Structure |

| Dodecaketide (from acetate) | Forms the core polycyclic aromatic backbone |

| L-Methionine | Donates a methyl group for aglycone modification |

| L-Alanine | Provides the amino acid side chain |

This table summarizes the fundamental building blocks that are utilized in the biosynthesis of the benanomicin B aglycone.

Investigation of Biosynthetic Intermediates and Enzymatic Steps

The biosynthetic pathway from the initial precursors to the final benanomicin B molecule involves a series of intermediates and enzymatic transformations. While the complete enzymatic cascade for benanomicin B has not been fully elucidated, studies on the closely related pradimicin-benanomicin family, particularly using blocked mutants of the producing organisms Actinomadura verrucosospora subsp. neohibisca and Actinomadura sp. AB1236, have provided significant insights into the probable pathway. nih.gov

The formation of the dodecaketide chain is catalyzed by a Type II Polyketide Synthase (PKS) . This multienzyme complex iteratively condenses malonyl-CoA extender units to build the polyketide backbone. Following cyclization and aromatization of the polyketide chain, a series of tailoring enzymes modify the initial aglycone.

Based on the proposed pathway for the pradimicin-benanomicin family, several key enzymatic steps are anticipated in benanomicin B biosynthesis: nih.govsemanticscholar.org

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aglycone. In the related pradimicin biosynthesis, the enzymes PdmJ and PdmW have been identified as C-5 and C-6 hydroxylases, respectively, and they appear to act synergistically. nih.gov Analogous enzymes are expected to function in the benanomicin pathway.

Methylation: An O-methyltransferase is responsible for the methylation of a hydroxyl group on the aglycone, with S-adenosyl-L-methionine (SAM) serving as the methyl donor. The inhibition of this step by sinefungin (B1681681) in related producing strains supports the involvement of such an enzyme. nih.gov

Amino Acid Ligation: An amino acid ligase is responsible for the attachment of D-alanine to the aglycone. In pradimicin biosynthesis, the enzyme PdmN has been shown to catalyze this reaction and exhibits some flexibility in the amino acid it can incorporate. nih.gov A similar enzyme is predicted to be involved in benanomicin B biosynthesis.

Glycosylation: Although benanomicin B itself is an aglycone, other members of the benanomicin-pradimicin family are glycosylated. This suggests the presence of glycosyltransferase genes within the biosynthetic gene cluster, which in the case of benanomicin B, may be inactive or bypassed.

Table 2: Proposed Biosynthetic Intermediates in the Pradimicin-Benanomicin Pathway

| Intermediate | Potential Conversion Product |

| 11-O-demethylpradimicinone II | Pradimicin A or Benanomicin A |

| Pradimicinone II | Pradimicin A or Benanomicin A |

| 11-O-demethylpradinone I | Pradimicin A or Benanomicin A |

| 11-O-demethyl-7-methoxypradinone II | Pradimicin A or Benanomicin A |

| Pradimicinone I | Pradimicin A or Benanomicin A |

This table lists key intermediates identified in studies of blocked mutants of pradimicin and benanomicin producing organisms, which can be bioconverted to the final products. nih.gov

Mechanistic Studies of Benanomicin B Biosynthesis

Detailed mechanistic studies of the individual enzymes involved in the biosynthesis of benanomicin B hydrochloride are currently limited. However, the mechanisms of the enzyme families predicted to be involved are well-established in the broader context of natural product biosynthesis.

The Type II Polyketide Synthase operates through a series of Claisen condensation reactions. The process involves a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The growing polyketide chain is passed between the active sites of these proteins as new extender units are added and subsequently cyclized and aromatized to form the polycyclic core.

The cytochrome P450 monooxygenases involved in hydroxylation reactions typically follow a catalytic cycle that involves the activation of molecular oxygen. The enzyme's heme cofactor plays a central role in this process, enabling the insertion of an oxygen atom into a C-H bond of the substrate. The synergistic action observed with PdmJ and PdmW in pradimicin biosynthesis suggests a potential protein-protein interaction that facilitates efficient dihydroxylation. nih.gov

The amino acid ligase , such as PdmN in the pradimicin pathway, likely activates the carboxyl group of the aglycone, possibly through adenylation, to facilitate the nucleophilic attack by the amino group of D-alanine, forming an amide bond. nih.gov

Further research, including the sequencing and annotation of the complete benanomicin B biosynthetic gene cluster and the in vitro characterization of the encoded enzymes, is necessary to fully elucidate the precise mechanisms and catalytic intricacies of each step in the formation of this complex natural product.

Chemical Synthesis and Derivatization of Benanomicin B Hydrochloride

Total Synthesis Strategies for Benanomicin B Hydrochloride

The total synthesis of benanomicin B is a complex undertaking that requires precise control over regiochemistry and stereochemistry. Researchers have devised elegant strategies to construct the tetracyclic aglycone and subsequently attach the glycosidic and amino acid components.

A key challenge in the synthesis of benanomicin B is the controlled installation of multiple stereocenters within its structure. A successful approach to the regio- and stereoselective total synthesis of benanomicin B has been reported, which addresses these challenges through a carefully planned sequence of reactions. nih.gov The construction of the aglycone was achieved with high diastereoselectivity, ensuring the correct spatial arrangement of substituents. nih.gov This level of control is paramount as the biological activity of benanomicins is often highly dependent on their specific three-dimensional structure. The strategy enabled the precise control of two critical stereogenic sites in the B ring of the molecule. nih.gov

The construction of the benanomicin B molecule relies on a series of key chemical reactions to assemble its core structure and append the necessary functional groups.

Aglycone Construction: The synthesis of the tetracyclic ABCD ring system of the aglycone has been achieved through a multi-step sequence. Two notable reactions in this process are:

A diastereoselective ring-opening of a biaryl lactone utilizing (R)-valinol as a chiral nucleophile. nih.gov

A stereocontrolled semi-pinacol cyclization of an aldehyde acetal, which is promoted by samarium(II) iodide (SmI₂) in the presence of boron trifluoride etherate (BF₃OEt₂) and a proton source. This reaction yields the tetracyclic core with a monoprotected diol. nih.gov

Glycosidic Moiety Construction: The attachment of the carbohydrate portion to the aglycone is a critical step that must be performed with high regioselectivity. In the total synthesis of benanomicin B, the glycosylation was successfully carried out using a combination of Cp₂HfCl₂ and AgOTf in a 1:2 ratio as the promoter. nih.gov Following the glycosylation and introduction of the D-alanine amino acid, the final E ring of the benanomicin structure is constructed, and subsequent deprotection steps complete the synthesis of benanomicin B. nih.gov

Chemical Modifications and Analog Development of this compound

The development of derivatives and analogs of benanomicin B is a key strategy for exploring its structure-activity relationships and potentially discovering compounds with improved antifungal activity or broader spectrum.

Dexylosylbenanomicin B: A notable semi-synthetic derivative of benanomicin B is dexylosylbenanomicin B. This compound is produced through the chemical conversion of the parent benanomicin B molecule. justia.com The modification involves the removal of the xylose sugar unit from the disaccharide chain of benanomicin B.

Amide Derivatives: The structure of benanomicin B includes a D-alanine amino acid, which presents a carboxylic acid functional group. This group serves as a handle for the synthesis of a variety of amide derivatives. While specific amide derivatives of benanomicin B are not detailed in the reviewed literature, a general synthetic approach can be proposed. The carboxylic acid can be activated, for example, by conversion to an acid chloride or through the use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). uow.edu.au The activated acid can then be reacted with a diverse range of primary or secondary amines to generate a library of novel amide derivatives.

Table 1: Key Synthetic Reactions in the Total Synthesis of Benanomicin B

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

|---|---|---|

| Diastereoselective Ring-Opening | (R)-valinol | Construction of the aglycone |

| Stereocontrolled Semi-pinacol Cyclization | SmI₂, BF₃OEt₂, proton source | Formation of the ABCD tetracyclic core |

| Glycosylation | Cp₂HfCl₂, AgOTf (1:2 ratio) | Attachment of the carbohydrate moiety |

The structural diversification of benanomicin B can be approached through several strategies to generate a range of analogs for biological evaluation.

Modification of the Amino Acid Moiety: The synthetic route developed for benanomicin B is flexible and allows for the incorporation of different amino acids in place of the natural D-alanine. nih.gov This allows for the exploration of how changes in the amino acid component affect the biological activity.

Variation of the Carbohydrate Moiety: The convergent nature of the synthesis also permits the use of different sugar donors during the glycosylation step. nih.gov This enables the synthesis of analogs with altered carbohydrate structures, which can provide insights into the role of the sugar in the compound's mechanism of action.

Late-Stage Functionalization: Another powerful strategy for structural diversification is the late-stage functionalization of the benanomicin B scaffold. This involves chemically modifying the synthesized natural product at various reactive sites. For complex molecules like benanomicin B, site-selective reactions are crucial to avoid a mixture of products. While specific examples for benanomicin B are not prevalent, strategies used for other complex natural products, such as peptide-catalyzed site-selective modifications, could potentially be applied. nih.gov

Chemoenzymatic Synthesis: A chemoenzymatic approach, combining chemical synthesis with enzymatic transformations, offers another avenue for structural diversification. chemrxiv.org Enzymes can catalyze highly specific reactions that may be difficult to achieve with traditional chemical methods, allowing for precise modifications of the benanomicin B structure.

These strategies provide a robust framework for the generation of a diverse library of benanomicin B analogs, which is essential for the discovery of new and improved antifungal agents.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Benanomicin A |

| Benanomicin B |

| This compound |

| Pradimicin A |

| Dexylosylbenanomicin B |

| (R)-valinol |

| Samarium(II) iodide |

| Boron trifluoride etherate |

| D-alanine |

| Xylose |

| Dicyclohexylcarbodiimide (DCC) |

Molecular Mechanisms of Action of Benanomicin B Hydrochloride

Target Identification and Signaling Pathway Modulation

Investigation of Wnt/β-catenin Signaling Pathway Influence

Current scientific literature available in the public domain does not provide specific research findings on the direct interaction or modulation of the Wnt/β-catenin signaling pathway by Benanomicin B hydrochloride. Extensive searches for target identification studies linking this compound to the Wnt/β-catenin cascade have not yielded specific data. Therefore, its influence on this particular pathway remains uncharacterized.

Antimicrobial Modalities

Proposed Mechanisms of Antibacterial Activity (e.g., Protein Synthesis Inhibition)

While the benanomicin family of antibiotics is noted for antimicrobial properties, the precise molecular mechanism of its antibacterial action is not as extensively detailed as its antifungal effects. Research indicates that a related compound, Benanomicin A, demonstrates the ability to bind to some susceptible bacteria. nih.gov However, specific modalities, such as the inhibition of protein synthesis or nucleic acid synthesis, have not been identified as the primary mechanism of action in the available literature.

Antifungal Mechanisms (e.g., Cell Wall or Membrane-related Effects)

The antifungal action of the benanomicin class of compounds is significantly more characterized, with research pointing to a multi-faceted attack on the fungal cell wall and membrane. Studies on the closely related Benanomicin A have elucidated a unique 'lectin-like' mechanism. benthamdirect.com

The primary mechanism involves the selective binding of the antibiotic to mannan or mannoprotein residues, which are crucial components of the fungal cell wall and cell membrane. nih.govnih.gov This binding is dependent on the presence of calcium ions (Ca2+) and is considered essential for its fungicidal activity. nih.gov

Upon binding, Benanomicin A disrupts the structural and functional integrity of the cell membrane, but only in yeasts that are growing or in a metabolically active state. nih.gov This disruption leads to a cascade of detrimental effects, including:

Increased Membrane Permeability : The antibiotic compromises the cell's permeability barrier. nih.gov

Leakage of Intracellular Components : The loss of membrane integrity results in the leakage of vital intracellular contents, such as potassium ions (K+) and ATP. nih.gov

Inhibition of H+-ATPase : Benanomicin A has been shown to inhibit the in-vitro activity of H+-ATPase, an essential enzyme located in the yeast cell membrane. nih.gov

Induction of Lysis : The compound induces the lysis of metabolically active yeast protoplasts, further demonstrating its direct action on the cell membrane. nih.gov

This targeted action on the fungal cell surface highlights a mechanism distinct from many other antifungal agents.

Table 1: Summary of Antifungal Mechanisms of Benanomicin A

| Mechanistic Step | Description | Observed Effect |

|---|---|---|

| Binding | Selective, Ca2+-dependent binding to mannan/mannoproteins on the fungal cell surface. nih.gov | Essential for antifungal activity. nih.gov |

| Membrane Disruption | Deterioration of the cell membrane's normal structure and function in metabolically active cells. nih.gov | Increased permeability of the cell barrier. nih.gov |

| Component Leakage | Efflux of vital intracellular molecules due to compromised membrane integrity. nih.gov | Loss of intracellular K+ and ATP. nih.gov |

| Enzyme Inhibition | Direct inhibition of essential membrane-bound enzymes. nih.gov | Reduced activity of H+-ATPase. nih.gov |

| Cell Lysis | Induces lysis in protoplasts, indicating direct membrane damage. nih.gov | Destruction of fungal cells. nih.gov |

Antiviral Modalities

Inhibition of Viral Replication Processes (e.g., Anti-HIV-1 Activity)

The benanomicin-pradimicin family of antibiotics, to which Benanomicin B belongs, has been identified as possessing antiviral capabilities. The mechanism is an extension of their unique carbohydrate-binding properties observed in their antifungal action. benthamdirect.com

The antiviral modality is described as 'lectin-like' and involves the selective recognition and binding to specific mannoside residues located on the surface of viral pathogens. benthamdirect.com Many viruses, including Human Immunodeficiency Virus (HIV), have envelopes decorated with glycoproteins that are rich in mannose. These glycoproteins are often essential for the virus to attach to and enter host cells.

By binding to these mannoside residues on the viral envelope, it is proposed that benanomicins can physically obstruct the virus's ability to interact with host cell receptors. This interference with the initial stages of the viral life cycle—attachment and entry—constitutes a direct inhibition of the viral replication process. This carbohydrate-binding mechanism makes the benanomicin-pradimicin antibiotics a unique class of non-peptidic, small-molecule carbohydrate-binding agents (CBAs) with antiviral potential. benthamdirect.com

Table 2: Proposed Antiviral Mechanism of the Benanomicin-Pradimicin Antibiotic Family

| Feature | Description | Implication for Viral Replication |

|---|---|---|

| Target | High-mannose glycans on the viral envelope glycoproteins. benthamdirect.com | Targets the surface of the virus, not host cell machinery. |

| Mechanism | 'Lectin-like' selective binding to mannoside residues. benthamdirect.com | Physically blocks viral glycoproteins. |

| Effect | Interference with viral attachment and entry into host cells. | Inhibition of the first crucial step in viral replication. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Benanomicin A |

| This compound |

Cellular and Macromolecular Interactions

Lectin-like Function and Interaction with Fungal Cell Wall Components

The antifungal action of the benanomicin family of compounds is initiated by their selective binding to the cell walls of susceptible fungi. This interaction is a critical first step that leads to subsequent fungicidal effects. Research has demonstrated that these molecules exhibit a lectin-like function, meaning they are capable of binding specifically to carbohydrate structures, in this case, components of the fungal cell wall.

Studies focused on the closely related Benanomicin A have shown that it selectively binds to the mannan portion of the fungal cell wall. nih.gov This binding is a crucial determinant of its antifungal activity. The interaction is dependent on the presence of calcium ions (Ca2+). nih.gov The specificity of this binding is notable, as the compound does not bind to mammalian cells or antibiotic-resistant bacteria. nih.gov

This initial binding to the mannan or mannoproteins in the fungal cell wall and cell membrane is thought to be the trigger for the subsequent disruption of the cell's structural and functional integrity, ultimately leading to cell death. nih.gov

Table 1: Research Findings on Benanomicin Interactions with Fungal Cell Components

| Compound Studied | Key Finding | Significance | Reference |

| Benanomicin A | Binds selectively to the mannan portion of the fungal cell wall in the presence of Ca2+. | Establishes the primary target of the compound and the initiation of its antifungal action. | nih.gov |

| Benanomicin A | The D-alanine and sugar moieties are essential for both binding and antifungal activity. | Highlights the specific structural requirements for the compound's function. | nih.gov |

| Benanomicin A | Binds to various yeast mannans with differing glycosidic linkages. | Suggests a broad applicability against different fungal species that possess mannan in their cell walls. | nih.gov |

| Benanomicin A | Does not bind to mammalian cells or resistant bacteria. | Indicates a degree of selective toxicity, which is a desirable trait for an antifungal agent. | nih.gov |

Structure Activity Relationship Sar Studies of Benanomicin B Hydrochloride

Fundamental Principles of Structure-Activity Relationships in Benanomicin B Analogs

The core principle of SAR in the context of benanomicin B analogs lies in systematically modifying its chemical structure and observing the resultant changes in antifungal activity. This empirical approach allows researchers to deduce which molecular components are essential for its biological function and which can be altered to enhance its therapeutic properties. The benanomicin scaffold, a complex structure featuring a tetracyclic aglycone, a D-alanine moiety, and two sugar residues, offers multiple avenues for such structural modifications.

Key areas of investigation in the SAR of benanomicin B analogs include:

The Amino Acid Moiety: The D-alanine residue can be substituted with other amino acids to probe the importance of its size, charge, and stereochemistry for biological activity.

The Sugar Residues: The number, type, and linkage of the sugar moieties are critical for molecular recognition and binding to the target.

The Carboxyl Group: The presence and modification of the terminal carboxyl group on the D-alanine have been shown to be crucial for activity.

By systematically altering these components, scientists can build a comprehensive understanding of the structural requirements for the antifungal action of benanomicin B.

Identification of Key Structural Determinants for Biological Efficacy

Through the synthesis and biological evaluation of various benanomicin analogs, researchers have identified several key structural features that are indispensable for their antifungal and antiviral activities. nih.gov

The Free Carboxyl Group: One of the most critical determinants of benanomicin's biological efficacy is the presence of a free carboxyl group on the D-alanine moiety. Esterification or amidation of this group leads to a significant reduction or complete loss of activity. This suggests that the negatively charged carboxylate is likely involved in a crucial ionic interaction with the biological target.

The following table summarizes the general findings on the importance of key structural features:

| Structural Feature | Importance for Biological Activity | Observations |

| Free Carboxyl Group | Essential | Esterification or amidation leads to loss of activity. nih.gov |

| Sugar Moieties | Essential | At least one sugar residue is required for activity. nih.gov |

| D-Alanine Moiety | Modulatory | Can be replaced with other amino acids, affecting the level of activity. nih.gov |

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

While extensive experimental SAR studies on benanomicin B hydrochloride have laid a foundational understanding of its structural requirements, computational and Quantitative Structure-Activity Relationship (QSAR) approaches offer powerful tools to further refine this knowledge and guide the design of novel analogs.

Computational Docking: Molecular docking simulations could provide valuable insights into the potential binding modes of benanomicin B and its analogs with their biological target. Although the precise molecular target of benanomicins is not definitively established, studies on the related anthracycline class of compounds often point to interactions with DNA and topoisomerase enzymes. wikipedia.orgnih.govplos.org Computational docking could be employed to model the interaction of benanomicin B with these potential targets, helping to rationalize the experimentally observed SAR. For instance, docking studies could elucidate the specific interactions of the essential carboxyl group and sugar moieties within a putative binding pocket. However, to date, specific molecular docking studies for benanomicin B are not widely reported in publicly accessible literature.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benanomicin B analogs, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of the synthesized analogs with their measured antifungal activities. Such a model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. While QSAR studies have been applied to other classes of anthracycline antibiotics, specific QSAR models for the benanomicin family have not been extensively published. nih.gov The development of a robust QSAR model for benanomicins would be contingent on the availability of a sufficiently large and structurally diverse dataset of analogs with corresponding biological activity data.

The application of these computational methods holds the potential to accelerate the discovery of new benanomicin-based antifungal agents by providing a more rational and predictive framework for drug design. Future research in this area would greatly benefit from the integration of experimental synthesis, biological testing, and in silico modeling to create a synergistic approach to unlocking the full therapeutic potential of this promising class of natural products.

Preclinical Biological Activity Studies of Benanomicin B Hydrochloride

In Vitro Antimicrobial Efficacy Assessments

The in vitro antimicrobial properties of Benanomicin B hydrochloride have been explored to understand its spectrum of activity.

Benanomicin B has demonstrated notable antifungal activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, has been determined for several clinically relevant fungal strains.

The compound shows potent activity against Cryptococcus neoformans and various Candida species, as well as Saccharomyces cerevisiae. The specific MIC values are detailed in the table below.

| Fungal Strain | MIC (μg/mL) |

| Cryptococcus neoformans F-10 | 1.56 |

| Candida pseudotropicalis F-2 | 6.25 |

| Candida kusei F-5 | 6.25 |

| Candida sp. Yu-1200 | 6.25 |

| Saccharomyces cerevisiae F-7 | 6.25 |

This table presents the Minimum Inhibitory Concentration (MIC) of Benanomicin B against various fungal strains, indicating its potential as an antifungal agent.

Detailed comparative studies of this compound with other established antimicrobial agents are not extensively documented in publicly available literature. While research on the related compound, Benanomicin A, has shown its antifungal activity to be comparable to Amphotericin B against certain fungi, similar specific comparative data for this compound is not available.

In Vitro Antiviral Activity Assessments

The potential of this compound as an antiviral agent has also been investigated, with a particular focus on the Human Immunodeficiency Virus (HIV).

In vitro studies have shown that Benanomicin B can inhibit the infectivity of HIV-1 in human T-cells. Research indicates that it is effective in preventing HIV-1 infection and inhibiting syncytium formation, a process where infected cells fuse with uninfected cells, at concentrations ranging from 10 to 100 µg/mL.

Efficacy Evaluation in Preclinical Experimental Models

Information regarding the efficacy of this compound in preclinical experimental animal models is limited in the available scientific literature. While in vivo studies have been conducted on the related compound Benanomicin A, demonstrating its therapeutic efficacy in animal models of systemic fungal infections, similar detailed efficacy data for this compound has not been reported.

Studies in Relevant In Vitro Cellular Systems

Benanomicin B has demonstrated notable antifungal activity against a range of clinically relevant fungal species in various in vitro cellular systems. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Research findings indicate that Benanomicin B exhibits potent inhibitory effects against several species of Candida and Cryptococcus, as well as Saccharomyces cerevisiae. Specifically, the compound has shown good activity against Cryptococcus neoformans, Candida pseudotropicalis, and Candida kusei. funakoshi.co.jp

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of Benanomicin B against various fungal strains, providing a quantitative measure of its in vitro antifungal potency. funakoshi.co.jp

| Fungal Strain | MIC (μg/mL) |

| Cryptococcus neoformans F-10 | 1.56 |

| Candida pseudotropicalis F-2 | 6.25 |

| Candida kusei F-5 | 6.25 |

| Candida sp. Yu-1200 | 6.25 |

| Saccharomyces cerevisiae F-7 | 6.25 |

These findings underscore the potential of Benanomicin B as an antifungal agent, particularly against pathogenic yeasts. The consistent MIC values across different Candida species suggest a broad spectrum of activity within this genus.

Advanced Analytical Methodologies for Benanomicin B Hydrochloride Research

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for providing detailed information about the molecular structure and composition of Benanomicin B hydrochloride. These techniques measure the interaction of the molecule with electromagnetic radiation, allowing researchers to piece together its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complete chemical structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework and reveal the connectivity between atoms.

For a complex molecule like Benanomicin B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, HSQC (Heteronuclear Single Quantum Coherence) links protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is critical for connecting different structural fragments.

The structure of Benanomicin B was determined through detailed spectral analyses, with NMR playing a central role. nih.gov However, specific and complete ¹H and ¹³C NMR chemical shift data tables for this compound are not available in the accessed search results but are detailed in the original 1988 publication in The Journal of Antibiotics.

Table 1: Representative NMR Data Types for Structural Elucidation This table is illustrative of the types of data obtained from NMR analysis for a complex molecule and is not the actual experimental data for this compound.

| Nucleus | Experiment Type | Information Obtained |

| ¹H | 1D Spectrum | Chemical Shift (δ), Integration (Number of H), Multiplicity (Splitting Pattern) |

| ¹³C | 1D Spectrum | Chemical Shift (δ) of unique carbons |

| ¹H-¹H | COSY | Correlation between adjacent protons (e.g., H-C-C-H) |

| ¹H-¹³C | HSQC | Correlation between a proton and its directly attached carbon |

| ¹H-¹³C | HMBC | Correlation between a proton and carbons 2-3 bonds away |

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass.

Spectrophotometric Approaches for Compound Analysis

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and conjugated systems, which are present in the benzo[a]naphthacenequinone core of Benanomicin B.

The UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) corresponding to its electronic transitions. This spectrum serves as a useful tool for confirming the identity of the compound and for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to its concentration (Beer-Lambert Law). While spectrophotometry was used in the initial characterization of benanomicins, the specific λmax values for this compound are found in specialized publications.

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research on this compound, chromatographic methods are essential for isolating the compound from fermentation broths, purifying it, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. It is widely used to separate Benanomicin B from related compounds, such as Benanomicin A and other minor benanomicins produced during fermentation. medchemexpress.com

An HPLC method for this compound would be developed by optimizing several parameters to achieve good separation and sharp peaks. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for identification under specific conditions. By integrating the area of the peak, HPLC can be used to accurately determine the purity of a sample or quantify its concentration.

Table 2: Typical Parameters for an HPLC Method This table illustrates the parameters defined in an HPLC method and does not represent a specific validated method for this compound.

| Parameter | Example Specification | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | The stationary phase where separation occurs. |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., Formic Acid) | The solvent that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV Detector (e.g., at 280 nm) | Detects the compound as it elutes from the column. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemical Investigations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While GC is typically used for volatile and thermally stable compounds, its application to a large, non-volatile molecule like this compound would require chemical modification (derivatization) to make it suitable for GC analysis.

For stereochemical investigations, specific chiral columns can be used in GC to separate enantiomers or diastereomers. However, for a complex structure like Benanomicin B, which contains multiple chiral centers, stereochemical assignments are more commonly and definitively determined using advanced NMR techniques (e.g., NOESY) or X-ray crystallography. There are no available research findings indicating the use of GC-MS for the stereochemical investigation of this compound.

Computational and Biophysical Approaches for Structural Analysis

Computational and biophysical methods are instrumental in modern drug discovery and development, offering insights into the three-dimensional structure of molecules and their interactions with biological targets. These approaches can significantly reduce the time and cost associated with laboratory-based experiments.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to create and manipulate 3D representations of molecules. These models are crucial for understanding the structure-activity relationships of a compound. One of the key applications of molecular modeling is in docking studies.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comunar.ac.id This is often used to predict the binding mode and affinity of a small molecule, such as this compound, to a specific protein target. The process involves generating various conformations of the ligand and positioning them within the active site of the receptor. mdpi.commdpi.com Scoring functions are then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

Successful docking studies can provide valuable information on:

The binding orientation and conformation of the ligand.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The relative binding affinities of different compounds.

Prediction of Spectroscopic and Biophysical Parameters (e.g., Collision Cross Section)

In addition to structural modeling, computational methods can be employed to predict various spectroscopic and biophysical parameters. One such parameter that has gained prominence with the rise of ion mobility-mass spectrometry (IM-MS) is the Collision Cross Section (CCS). nih.govsemanticscholar.org The CCS is a measure of the effective area of an ion in the gas phase and is related to its size and shape. nih.govresearchgate.net

Predicting CCS values can aid in the identification of unknown compounds by comparing predicted values with experimental data. rsc.org Various prediction models, often based on machine learning algorithms, have been developed. These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict its CCS value. nih.gov The accuracy of these predictions is continually improving as more experimental CCS data becomes available for training and validating the models. nih.govsemanticscholar.org

While these computational and biophysical approaches hold great promise for the study of compounds like this compound, the absence of specific research applying these methods to this molecule means that a detailed analysis, including data tables and specific findings, remains an area for future investigation.

Q & A

What experimental techniques are optimal for analyzing the structural integrity of oligomannosyl side chains when using Benanomicin B hydrochloride?

Basic Research Question

To assess oligomannosyl side chain distribution, nuclear magnetic resonance (NMR) spectroscopy is recommended under mild extraction conditions to avoid degradation of β-1,2-linked mannose residues. For example, Benanomicin A (structurally analogous to Benanomicin B) preserved pentasaccharide and tetrasaccharide side chains in yeast mannan, while Fehling reagent-based acetylolysis artificially increased trisaccharide detection due to side-chain cleavage . Methodological steps:

- Extract mannan using Benanomicin B in non-denaturing buffers.

- Compare NMR spectra with alternative methods (e.g., Fehling reagent) to identify artifacts.

How can researchers resolve contradictions in oligosaccharide profiling data derived from different extraction methods?

Advanced Research Question

Contradictions often arise from method-dependent artifacts. For instance, Fehling reagent acetylolysis may overrepresent trisaccharides due to β-1,2-bond cleavage, whereas Benanomicin-based extraction preserves native structures . To resolve discrepancies:

- Cross-validate using orthogonal techniques (e.g., mass spectrometry alongside NMR).

- Perform time-course experiments to track side-chain degradation under varying extraction conditions.

What are the critical considerations for designing experiments to study this compound’s role in cell wall biosynthesis?

Advanced Research Question

Focus on controlled extraction protocols and structural validation :

- Use Pichia pastoris or similar yeast strains with well-characterized mannan profiles.

- Include negative controls (e.g., extraction without Benanomicin B) to assess baseline degradation.

- Quantify side-chain ratios using integrated NMR peak areas, ensuring calibration against synthetic oligosaccharide standards .

What methodological pitfalls should be avoided when characterizing this compound’s binding specificity?

Basic Research Question

Avoid harsh chemical treatments (e.g., strong acids/bases) that alter mannan conformation. Key steps:

- Optimize buffer pH and temperature to mimic physiological conditions.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity without disrupting ligand-receptor interactions.

- Reference structural data from Benanomicin A studies, which highlight β-1,2-mannan specificity .

How can researchers validate the purity of this compound in experimental applications?

Advanced Research Question

Employ a tiered analytical approach:

Chromatographic purity : Use HPLC with UV/Vis detection (λ = 210–280 nm) and compare retention times to certified standards.

Spectroscopic validation : Confirm molecular identity via FT-IR or NMR, cross-referencing with published spectra of analogous compounds (e.g., Benanomicin A) .

Biological activity assays : Test antimicrobial efficacy against mannan-rich microbial strains to confirm functional integrity.

What strategies are recommended for troubleshooting low yields in mannan extraction protocols using this compound?

Basic Research Question

Low yields may stem from suboptimal binding conditions or sample degradation:

- Titrate Benanomicin B concentration to balance binding efficiency and solubility.

- Pre-treat yeast cells with lytic enzymes (e.g., zymolyase) to improve mannan accessibility.

- Monitor extraction kinetics—prolonged incubation may increase degradation .

How should researchers design a robust negative control for studies investigating Benanomicin B’s mode of action?

Advanced Research Question

Negative controls must account for both chemical and biological variables :

- Use a Benanomicin B analog with disrupted binding sites (e.g., methylated derivatives).

- Compare results to strains with mannan biosynthesis gene knockouts (e.g., Δmnn2 yeast).

- Include buffer-only controls to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.